cyclopentyl N-hydroxycarbamate

Description

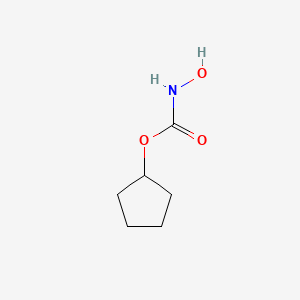

Structure

3D Structure

Properties

Molecular Formula |

C6H11NO3 |

|---|---|

Molecular Weight |

145.16 g/mol |

IUPAC Name |

cyclopentyl N-hydroxycarbamate |

InChI |

InChI=1S/C6H11NO3/c8-6(7-9)10-5-3-1-2-4-5/h5,9H,1-4H2,(H,7,8) |

InChI Key |

RDFVLCVCCSVSMH-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(C1)OC(=O)NO |

Origin of Product |

United States |

Synthetic Methodologies for Cyclopentyl N Hydroxycarbamate and Analogues

Classical and Modern Preparative Routes to N-Hydroxycarbamates

The foundational methods for creating N-hydroxycarbamates involve the use of reactive carbonyl compounds like carbonic acid diesters and chloroformates, or the activation of alcohols for subsequent condensation. More advanced strategies employ catalysis to achieve specific stereochemical outcomes.

A significant advancement in the synthesis of N-hydroxycarbamates involves the reaction of carbonic acid diesters with hydroxylamine (B1172632) in the presence of a basic substance. google.com This method provides a safer alternative to traditional routes that use highly toxic and corrosive reagents like phosgene (B1210022) and chloroformic acid esters. google.com The general reaction involves a carbonic acid diester with the formula ROCOOR, where R can be a C1-8 alkyl, C3-12 cycloalkyl, aryl, or aralkyl group, making it applicable for the synthesis of cyclopentyl N-hydroxycarbamate. google.com The reaction is typically carried out in the presence of a base such as an alkali metal hydroxide (B78521) or alkoxide. google.com

This process is advantageous for industrial-scale production as it utilizes less toxic, easily manageable, and cost-effective materials, leading to high yields of the desired N-hydroxycarbamate compound. google.com While a solvent is not strictly necessary, one may be used to facilitate the reaction, provided it is inert to the reactants and products. google.comgoogle.com For instance, when using an alcohol as a solvent, it is preferable to choose one that corresponds to the ester group of the carbonate to prevent transesterification. google.com

Detailed studies have demonstrated the efficacy of this method. For example, the reaction of dimethyl carbonate with hydroxylamine hydrochloride in the presence of aqueous sodium hydroxide solution at 20°C for 5 hours resulted in a 95% yield of (N-hydroxy) methylcarbamate. google.com A similar reaction using a 28% aqueous solution of sodium methoxide (B1231860) as the base yielded the same product at 88%. google.com

Table 1: Synthesis of N-Hydroxycarbamates from Carbonic Acid Diesters

| Carbonic Acid Diester | Base | Temperature (°C) | Time (h) | Product | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Dimethyl Carbonate | Sodium Hydroxide | 20 | 5 | (N-hydroxy) methylcarbamate | 95 | google.com |

A classical and widely documented method for synthesizing N-hydroxycarbamates is the reaction between alkyl chloroformates and hydroxylamine. scispace.comrsc.orgrsc.org This reaction is typically performed in an alkaline medium. scispace.comrsc.orgrsc.org The reaction can lead to a succession of products, including N-mono-, N,O-di-, and even N,N,O-tri-alkoxycarbonyl-hydroxylamines, depending on the stoichiometry of the reactants. scispace.comrsc.orgrsc.org For instance, reacting hydroxylamine with one, two, or three equivalents of an alkyl chloroformate can yield these respective products. rsc.org

When N-substituted hydroxylamines are used, the site of further reaction depends on the nature of the N-substituent. rsc.org If the substituent is electron-withdrawing, subsequent reactions tend to occur at the hydroxyl group; if it is electron-releasing, the reaction continues at the nitrogen atom. rsc.org A specific example is the reaction of N-phenylhydroxylamine with one equivalent of ethyl chloroformate, which produces N-hydroxy-N-phenylurethane. scispace.comrsc.orgrsc.org

A more recent, efficient one-pot procedure involves the zinc-mediated reduction of nitroarenes in the presence of chloroformates. organic-chemistry.orgthieme-connect.de This method traps the intermediate N-aryl hydroxylamines, preventing over-reduction and leading to N,O-bisprotected hydroxylamines in good yields (34–81%). organic-chemistry.orgthieme-connect.de Subsequent solvolysis with sodium methoxide provides the desired N-aryl-N-hydroxy carbamates in excellent yields (89–97%). organic-chemistry.orgthieme-connect.de This two-step protocol is advantageous as it often avoids the need for intermediate purification. thieme-connect.de

Table 2: Synthesis of N-Hydroxycarbamates from Chloroformates

| Starting Material | Chloroformate | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| Hydroxylamine | Alkyl Chloroformate (1-3 equiv.) | Alkaline media | N-mono-, N,O-di-, or N,N,O-tri-alkoxycarbonyl-hydroxylamines | Varies | rsc.org |

| N-Phenylhydroxylamine | Ethyl Chloroformate (1 equiv.) | - | N-hydroxy-N-phenylurethane | - | scispace.comrsc.orgrsc.org |

N-hydroxycarbamates and their derivatives can be prepared by activating alcohols, which are then condensed with a hydroxylamine species. organic-chemistry.org A direct method for creating O-substituted hydroxylamines begins with the conversion of an alcohol into a more reactive leaving group, such as a mesylate. organic-chemistry.org This is followed by an O-alkylation reaction with a protected N-hydroxycarbamate, like tert-butyl N-hydroxycarbamate, using a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). organic-chemistry.org The final step is the acidic deprotection of the nitrogen to yield the O-substituted hydroxylamine hydrochloride. organic-chemistry.org

Modern synthetic chemistry has seen a rise in the use of earth-abundant metals like iron for catalysis. organic-chemistry.org Iron-based catalysts are particularly promising for enantioconvergent syntheses, where a racemic starting material is converted into a single enantiomer of a product. chemrxiv.orgchemrxiv.org While a specific iron-catalyzed enantioconvergent synthesis for cyclopentyl N-hydroxycarbamate is not detailed in the literature, the general strategies are well-established and could be adapted for this purpose. chemrxiv.orgchemrxiv.org

These strategies often rely on an iron precatalyst combined with a chiral ligand. organic-chemistry.orgmdpi.com For example, iron-catalyzed enantioselective Suzuki-Miyaura cross-coupling reactions have been developed to synthesize chiral 1,1-diarylalkanes from racemic benzylic halides and aryl boronic esters. chemrxiv.orgchemrxiv.org This transformation is enabled by an iron-based catalyst and a chiral cyanobis(oxazoline) ligand. chemrxiv.org Similarly, iron catalysts with chiral 8-oxazoline iminoquinoline ligands have been used for the highly enantioselective hydrogenation of alkenes. organic-chemistry.org

The underlying principle involves the formation of a radical intermediate from the racemic starting material, which then reacts within the chiral environment of the iron complex to form the enantioenriched product. chemrxiv.org Such a strategy could theoretically be applied to produce chiral N-hydroxycarbamates by designing a suitable prochiral substrate and an appropriate chiral iron catalyst system.

Table 4: Examples of Iron-Catalyzed Asymmetric Transformations

| Reaction Type | Catalyst System | Substrates | Product Type | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura Cross-Coupling | Iron catalyst + chiral cyanobis(oxazoline) ligand | Racemic benzylic chlorides + aryl boronic esters | Enantioenriched 1,1-diarylalkanes | chemrxiv.orgchemrxiv.org |

| Alkene Hydrogenation | Iron(II) dihalide + chiral 8-oxazoline iminoquinoline ligand | 1,1-disubstituted alkenes | Chiral alkanes | organic-chemistry.org |

Derivatization and Functionalization Strategies of N-Hydroxycarbamates

Once formed, N-hydroxycarbamates can undergo further reactions, most notably alkylation, to produce a range of functionalized derivatives.

N-hydroxycarbamates can be alkylated to form N,O-dialkylhydroxycarbamates. scispace.comrsc.org The alkylation can occur at either the nitrogen or the oxygen atom of the N-hydroxycarbamate moiety. The site of alkylation is influenced by the reaction conditions and the structure of the starting material. rsc.org For instance, the alkylation of tert-butyl N-hydroxycarbamate with alcohol mesylates proceeds via O-alkylation. organic-chemistry.orgorganic-chemistry.org

The synthesis of (N-methoxy-N-methyl)ethylcarbamate, for example, can be achieved by first preparing (N-hydroxy)ethylcarbamate from ethyl chloroformate and hydroxylamine, followed by methylation. google.com These N,O-dialkyl derivatives are useful intermediates in organic synthesis. google.comgoogle.com For example, they can be converted into alkoxyalkylamines through hydrolysis and decarboxylation. google.comgoogle.com

Table 5: Derivatization of N-Hydroxycarbamates

| N-Hydroxycarbamate | Reagent | Product Type | Reference |

|---|---|---|---|

| tert-Butyl N-hydroxycarbamate | Alcohol Mesylates / DBU | O-Alkyl-N-(tert-butoxycarbonyl)hydroxylamines | organic-chemistry.orgorganic-chemistry.org |

| (N-hydroxy)ethylcarbamate | Methylating agent | (N-methoxy-N-methyl)ethylcarbamate | google.com |

Mesylation to N-Mesyloxycarbamates

The conversion of N-hydroxycarbamates to their corresponding N-mesyloxycarbamates is a critical activation step for a variety of subsequent chemical transformations. This process involves the replacement of the hydroxyl proton of the N-hydroxycarbamate with a mesyl (methanesulfonyl) group, rendering the nitrogen atom more electrophilic and facilitating reactions such as nitrene transfer.

The general methodology for the synthesis of N-mesyloxycarbamates involves the reaction of an N-hydroxycarbamate with methanesulfonyl chloride in the presence of a base. rsc.org Triethylamine (B128534) is commonly employed as the base to neutralize the hydrochloric acid generated during the reaction. rsc.org The reaction is typically carried out in an anhydrous solvent, such as diethyl ether, at a controlled temperature, often starting at 0 °C and then proceeding at room temperature. rsc.org

A general reaction scheme for the mesylation of a carbamate (B1207046) is as follows:

Figure 1: General Reaction for the Mesylation of N-Hydroxycarbamates ``` O O || || R-O-C-NH-OH + CH3SO2Cl --(Base)--> R-O-C-NH-OSO2CH3 + Base·HCl

*In this reaction, the N-hydroxycarbamate is treated with methanesulfonyl chloride and a base to yield the N-mesyloxycarbamate.*

For the specific case of cyclopentyl N-hydroxycarbamate, the synthesis of its N-mesyloxy derivative would follow this established procedure. The crude N-hydroxycarbamate can often be used directly in the mesylation step without extensive purification. [ rsc.org(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFcovjr2Hnj9BN7v6boICGogda9QSBFf9dv8jcgz3WUS5l6E_nGt_J1yeV8qaW4V2YJtYPLXUhRuu-gzXRQFtZiBX_sZMoeYrH0RSWvTurKqXusocXyO5Popg-KGIyIOxcHoY2jzul9NRDEUSdwaMKc4sitzq8zOdU%3D)]After the reaction is complete, a standard aqueous workup is performed to remove the triethylamine hydrochloride salt and other water-soluble impurities. [ rsc.org(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFcovjr2Hnj9BN7v6boICGogda9QSBFf9dv8jcgz3WUS5l6E_nGt_J1yeV8qaW4V2YJtYPLXUhRuu-gzXRQFtZiBX_sZMoeYrH0RSWvTurKqXusocXyO5Popg-KGIyIOxcHoY2jzul9NRDEUSdwaMKc4sitzq8zOdU%3D)]The resulting N-mesyloxycarbamate can then be purified by techniques such as flash chromatography.

[ rsc.org(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFcovjr2Hnj9BN7v6boICGogda9QSBFf9dv8jcgz3WUS5l6E_nGt_J1yeV8qaW4V2YJtYPLXUhRuu-gzXRQFtZiBX_sZMoeYrH0RSWvTurKqXusocXyO5Popg-KGIyIOxcHoY2jzul9NRDEUSdwaMKc4sitzq8zOdU%3D)]

N-mesyloxycarbamates are versatile reagents in organic synthesis, serving as precursors for metal-catalyzed C-H amination reactions to form products like oxazolidinones. [ rsc.org(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGwSBdz7tLgZEGlh_xHqlp2DdfSYYiRYJOsRnH-F7rElBteOfwbI1s-XrxHWHc2chIljkSYqhqSFB7PYyjOJYOVyITirI9y-BSiXSrsgAP9dEYNNfxTvyhqgn6p0vV8eDjqe2eG_szlbbZJKg-L4hNUxa7DTrIaQuyqQD0u)][ researchgate.net(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGnD2k0ycT6oaZ-VgR7mXMFlnDNV4JCb_LHhF97q7vixpyUJOZMv6kuVVxOu9Tww50xhwTIbJ29l2ZinpMTprqyzc89fY_PnquNkblltN3-Wki_VdZfarakswja1LvLHKfPT51j5jo_CoHJPT5eCtpq-cSPXI62J26vSMw-Y27WbwErGNGL4yAQziJxK5N1uStxZUWyCdt7C25ebenwxTb9lslSYNZoi9A7P-o2ig1Jc6eNdGcj9O1bTkY2TBA94SODHQ%3D%3D)]They are also utilized in the synthesis of sulfilimines. [ chemrxiv.org(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQG99cSefp5RB8j5doUxo6Bl7mfP6wYQNXA1_rfKCOZ45CLt0UwMvw5UaeCm513q3dQNrHJ9-5AGr9WtosmMSMNrZf56fWWEBuO2bIG7pwnzDXuz8clsFHsoxS7WGGV3aVNEGoSA2CTY8bDCLL2lx3SvAk8K-dhlYvXL6oN5WP7bvbtOlemlok0NCVujAzK6AJJ4H0mFtRZcwHdFj-7m7YNNS38l07mcmZlSM27ZlQdNFDGIPhl2Ado0EL8sVXp-tyqQUE2Mt0kLhGhiU9FavU-bMkyqd-VsCUPdWXvz0hie09EA83Ya4rPgAJcjVCFBNMlII56HgWU5SUhUYZmjVqnsX2Dd9-PQ04VUolJllP-H9fkJ6exY7fU%3D)][ ugr.es(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQERsl-JrzSNdhPYApyHfJHB8sjI_fCL4kdgJGpxUvuv-7Y_fQkyWHGCetiiiUc7e2OqfDinUXLaN5wLsQZuJp4_Xq-e_TEGZitEpMwzTySlKyDAeadR0aF_zl1twS35mUc9CCkM46XBgbaB180NQRav6qbadVEzck1GBwomVo69RR3Vtd3YZWGRDrBXZrc19xCqx1rDjn5SU-8zNPpN99g7PSlGSrMv0IUXa9-NOYpI)]The stability of N-mesyloxycarbamates can vary, with some being highly stable solids that can be stored for extended periods.

[ orgsyn.org(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHZDQ9ZnrvV3PJM0Jewql9ZcQ78sNULz3zNtjaO2Vx7-2FB9XHJWpM5AcpZ1b8odzqBHd19d209f7joVQb0rbemAlGVd051ULxpuNvKP7XdAB6frKR5PPYmbfCTWusBjv4_L7Us)]

The following table outlines the reactants, reagents, and typical reaction conditions for the synthesis of N-mesyloxycarbamates based on general procedures reported in the literature.

Table 1: Reaction Parameters for the Synthesis of N-Mesyloxycarbamates

| Parameter | Details | Source |

|---|---|---|

| Substrate | N-Hydroxycarbamate (e.g., Cyclopentyl N-hydroxycarbamate) | rsc.org|

| Reagent | Methanesulfonyl chloride | rsc.org|

| Base | Triethylamine | rsc.org|

| Solvent | Anhydrous Diethyl Ether | rsc.org|

| Temperature | 0 °C to room temperature | rsc.org|

| Reaction Time | Typically 2 hours | rsc.org|

| Workup | Quenching with water, extraction with an organic solvent | rsc.org|

| Purification | Flash chromatography on silica (B1680970) gel | rsc.org|

Compound List

Compound Name Cyclopentyl N-hydroxycarbamate N-Mesyloxycarbamate Methanesulfonyl chloride Triethylamine Diethyl ether Triethylamine hydrochloride Oxazolidinone Sulfilimine

Mechanistic Investigations and Computational Studies

Elucidation of Reaction Mechanisms

The reactivity of N-hydroxycarbamates is diverse, making them valuable intermediates in organic synthesis. Mechanistic studies are crucial for understanding and optimizing their transformations.

Mechanistic Pathways in Catalytic Aminohydroxylation

N-hydroxycarbamates are related to nitrogen sources used in osmium-catalyzed aminohydroxylation reactions, which install adjacent amino and hydroxyl groups across a double bond. While specific studies on the cyclopentyl derivative are not available, the general mechanism involves the reaction of an alkene with an N-halo-carbamate salt in the presence of an osmium tetroxide catalyst. The process is understood to proceed through a proposed [3+2] or [2+2] cycloaddition pathway, forming an osmium(VI) azaglycolate intermediate. Hydrolysis of this intermediate releases the desired 1,2-amino alcohol product and regenerates the catalyst. The choice of the N-substituent on the carbamate (B1207046) can influence the reaction's regioselectivity and efficiency.

Detailed Studies on Asymmetric Dearomatization Processes

Asymmetric dearomatization is a powerful strategy for converting flat, aromatic compounds into complex, three-dimensional molecules. N-hydroxycarbamates can be oxidized to generate reactive acylnitroso species, which can act as dienophiles in Diels-Alder reactions with aromatic dienes. In a potential asymmetric dearomatization process, cyclopentyl N-hydroxycarbamate could be oxidized in situ to form a cyclopentyl-oxycarbonyl-nitroso species. This electrophilic intermediate could then undergo a cycloaddition with a suitable aromatic or heteroaromatic compound, catalyzed by a chiral Lewis acid or organocatalyst to induce enantioselectivity nih.govrsc.orgmdpi.com. Such processes are pivotal for synthesizing complex chiral molecules from simple aromatic precursors mdpi.com.

Investigation of Electron Transfer Processes and Radical Intermediates

N-hydroxycarbamates can serve as precursors to nitrogen-centered radicals through single-electron transfer (SET) processes nih.gov. For cyclopentyl N-hydroxycarbamate, a one-electron oxidation could generate a cyclopentyl-oxycarbonyl-aminyl radical. These radical intermediates are highly reactive and can participate in various transformations, including hydrogen atom transfer (HAT) or addition to unsaturated systems nih.govnih.gov. The study of these electron transfer events and the subsequent fate of the radical intermediates is key to developing novel synthetic methodologies nih.gov.

Enzyme-Catalyzed Transformations and Substrate Identification

While specific enzymatic transformations for cyclopentyl N-hydroxycarbamate have not been documented in the available literature, enzymes are known to catalyze a vast range of chemical reactions with high selectivity. A hypothetical enzymatic process could involve hydrolysis of the carbamate by an esterase or amidase, or oxidation/reduction of the cyclopentyl ring or the N-hydroxy group by oxidoreductases. Identifying enzymes that accept cyclopentyl N-hydroxycarbamate as a substrate would require screening against various enzyme libraries and subsequent characterization of the resulting metabolites.

Theoretical and Computational Chemistry Approaches

Computational chemistry provides invaluable tools for predicting and understanding the behavior of molecules like cyclopentyl N-hydroxycarbamate at an electronic level.

Density Functional Theory (DFT) for Structure and Reactivity Analysis

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure, geometry, and reactivity of molecules nih.gov. For cyclopentyl N-hydroxycarbamate, DFT calculations could be employed to:

Determine Molecular Geometry: Optimize the three-dimensional structure to find the most stable conformation.

Analyze Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies can indicate the molecule's nucleophilic and electrophilic sites and predict its reactivity in various reactions nih.gov.

Model Reaction Pathways: Calculate the transition state energies for potential reactions, such as the formation of the acylnitroso species or its participation in cycloadditions, to elucidate mechanistic details and predict reaction barriers.

Predict Spectroscopic Properties: Compute theoretical IR, NMR, and UV-Vis spectra to aid in the experimental characterization of the compound and its reaction products.

A summary of typical computational analyses that could be applied is presented in the table below.

| Computational Method | Application for Cyclopentyl N-hydroxycarbamate | Predicted Outcome |

| Geometry Optimization (DFT) | Calculation of the lowest energy conformation. | Provides bond lengths, bond angles, and dihedral angles for the stable structure. |

| FMO Analysis (DFT) | Analysis of HOMO and LUMO energy levels and distribution. | Identification of reactive sites and prediction of chemical reactivity. |

| Transition State Search | Modeling the energy profile of a reaction, such as oxidation or cycloaddition. | Determination of activation energies and elucidation of reaction mechanisms. |

| TD-DFT | Simulation of electronic transitions. | Prediction of UV-Visible absorption spectra. |

These computational approaches would offer deep insights into the intrinsic properties of cyclopentyl N-hydroxycarbamate, guiding experimental efforts in harnessing its synthetic potential dntb.gov.ua.

Modeling of Transition States and Reaction Energy Profiles

Computational chemistry provides powerful tools for elucidating the mechanisms of chemical reactions by modeling the transition states and mapping the reaction energy profiles. For N-hydroxycarbamates, such as cyclopentyl N-hydroxycarbamate, these studies can offer insights into their formation, decomposition, and interaction with biological targets. While specific studies on cyclopentyl N-hydroxycarbamate are not prevalent in the literature, the general principles of carbamate formation and reactivity can be understood through computational modeling of analogous systems.

One common pathway for carbamate formation is the reaction of an amine with carbon dioxide. Density Functional Theory (DFT) calculations have been employed to study the mechanism of this type of reaction. For instance, the reaction between an amino alcohol and CO2 has been modeled to determine the most probable reaction mechanism. These studies reveal the importance of solvent molecules, such as water, in stabilizing intermediates and facilitating proton transfer, which can significantly lower the activation energy of the reaction.

The potential energy profile for such a reaction typically shows the energy of the system as it progresses from reactants to products. The highest point on this profile corresponds to the transition state, an unstable, high-energy species that represents the energy barrier that must be overcome for the reaction to proceed. The difference in energy between the reactants and the transition state is the activation energy.

A computational study on the formation of a carbamate from 2-amino-2-methyl-1-propanol (AMP) and CO2 revealed a single-step, third-order reaction mechanism as the most probable pathway in an aqueous solution researchgate.net. In this mechanism, a water molecule acts as a base, assisting in the formation of the carbamate. The calculated potential energy profile for this reaction provides valuable information about the energetics of the process.

Table 1: Illustrative Reaction Energy Profile Data for Carbamate Formation (AMP + CO2 in aqueous solution)

| Reaction Coordinate | Relative Energy (kcal/mol) | Description |

|---|---|---|

| Reactants (AMP + CO2 + H2O) | 0.0 | Initial state of the system |

| Transition State | 15.2 | Highest energy point, representing the activation barrier |

| Products (Carbamate + H3O+) | -5.7 | Final state of the system |

This data is illustrative and based on a study of a similar carbamate formation reaction. The actual values for cyclopentyl N-hydroxycarbamate may differ.

Structure-Reactivity Relationship Studies through Computational Methods

Computational methods are instrumental in establishing structure-reactivity relationships, which are crucial for understanding how the chemical structure of a molecule influences its reactivity and biological activity. For carbamates, including cyclopentyl N-hydroxycarbamate, Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Toxicity Relationship (QSTR) studies are commonly used to develop predictive models.

These models correlate the biological activity or toxicity of a series of compounds with their molecular descriptors, which are numerical values that describe various aspects of the molecule's structure and properties. These descriptors can be calculated using computational chemistry methods, such as DFT.

Commonly used descriptors in QSAR/QSTR studies of carbamates include:

Electronic descriptors: Such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which relate to the molecule's ability to donate or accept electrons.

Physicochemical descriptors: Including lipophilicity (logP), molar refractivity, and polarizability, which affect the molecule's absorption, distribution, metabolism, and excretion (ADME) properties.

Topological descriptors: Which are numerical representations of the molecular structure, such as connectivity indices and shape indices.

A QSTR study on a series of carbamate derivatives identified a set of DFT-calculated descriptors that were relevant to their toxicity mdpi.com. The resulting model was able to predict the toxicity of other carbamates with a good degree of accuracy. Such models are valuable tools in the design of new carbamate-based compounds with desired properties and reduced toxicity.

Another QSAR study focused on carbamate-based inhibitors of acetylcholinesterase (AChE), an important target in the treatment of Alzheimer's disease plos.orgnih.govnih.gov. The study developed a robust 2D-QSAR model that identified key molecular features influencing the inhibitory activity of the carbamates. The model highlighted the importance of descriptors such as the Connolly Accessible Area, ELUMO, and the percentage of hydrogen atoms in the molecule nih.gov.

Table 2: Examples of Molecular Descriptors Used in QSAR/QSTR Studies of Carbamates

| Descriptor Type | Descriptor Name | Significance in Carbamate Activity/Toxicity |

|---|---|---|

| Electronic | EHOMO | Relates to the molecule's electron-donating ability and susceptibility to electrophilic attack. |

| Electronic | ELUMO | Relates to the molecule's electron-accepting ability and susceptibility to nucleophilic attack. nih.gov |

| Physicochemical | LogP | Influences the compound's ability to cross biological membranes. |

| Topological | Connolly Accessible Area | Describes the accessible surface area of the molecule, which can be important for receptor binding. nih.gov |

| Structural | Hydrogen Bond Donors/Acceptors | Important for interactions with biological targets. |

These computational approaches allow for the in-silico screening of virtual libraries of compounds, helping to prioritize the synthesis and testing of the most promising candidates, thereby accelerating the drug discovery process. For cyclopentyl N-hydroxycarbamate, such studies could predict its potential biological activities and guide the design of derivatives with improved properties.

Advanced Spectroscopic and Analytical Characterization

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For cyclopentyl N-hydroxycarbamate, this technique would provide invaluable information about its molecular geometry, conformation, and intermolecular interactions in the solid state.

Key Insights from X-ray Crystallography would include:

Bond Lengths and Angles: Precise measurement of all bond lengths (e.g., C-O, C-N, N-O, C-C) and angles within the molecule, confirming the covalent framework.

Conformation: Determination of the puckering of the cyclopentyl ring and the preferred conformation of the N-hydroxycarbamate group.

Planarity: Assessment of the planarity of the carbamate (B1207046) group.

Intermolecular Interactions: Identification of hydrogen bonding patterns, which are expected to be a dominant feature in the crystal packing. The hydroxyl (-OH) and amine (N-H) groups are strong hydrogen bond donors, while the carbonyl (C=O) and hydroxyl oxygens are strong acceptors. These interactions dictate the macroscopic properties of the crystalline material.

Crystal System and Space Group: Characterization of the crystal lattice, providing information on the symmetry of the packing arrangement.

A hypothetical data table for the crystallographic analysis of cyclopentyl N-hydroxycarbamate is presented below to illustrate the type of information that would be obtained.

| Parameter | Expected Value/Information |

| Chemical Formula | C₆H₁₁NO₃ |

| Molecular Weight | 145.16 g/mol |

| Crystal System | To be determined (e.g., Monoclinic, Orthorhombic) |

| Space Group | To be determined (e.g., P2₁/c) |

| Unit Cell Dimensions | a, b, c (in Å); α, β, γ (in °) |

| Volume | To be determined (in ų) |

| Z (Molecules per unit cell) | To be determined |

| Density (calculated) | To be determined (in g/cm³) |

| Hydrogen Bonding | Detailed description of donor-acceptor distances and angles |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structural and Mechanistic Insights

NMR spectroscopy is a powerful tool for elucidating the structure of molecules in solution. For cyclopentyl N-hydroxycarbamate, a combination of ¹H and ¹³C NMR, along with two-dimensional techniques, would confirm the molecular structure and could be used to study its dynamic behavior.

¹H NMR Spectroscopy:

The proton NMR spectrum would be expected to show distinct signals for the different types of protons in the molecule.

Cyclopentyl Protons: The protons on the cyclopentyl ring would likely appear as a series of complex multiplets in the upfield region of the spectrum. The exact chemical shifts and splitting patterns would depend on their stereochemical environment.

Methine Proton: The proton on the carbon attached to the oxygen of the carbamate (CH-O) would be expected to appear as a multiplet at a downfield chemical shift due to the deshielding effect of the adjacent oxygen atom.

N-H and O-H Protons: The protons on the nitrogen and oxygen atoms of the N-hydroxycarbamate group would typically appear as broad singlets. Their chemical shifts can be highly dependent on the solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.

¹³C NMR Spectroscopy:

The carbon NMR spectrum provides information about the carbon skeleton of the molecule.

Carbonyl Carbon: The carbon of the C=O group would be the most downfield signal, typically appearing in the range of 150-170 ppm.

Cyclopentyl Carbons: The carbons of the cyclopentyl ring would appear in the upfield region of the spectrum. The carbon attached to the oxygen (CH-O) would be at a lower field compared to the other CH₂ carbons of the ring.

A hypothetical table of expected NMR data is provided below.

| Atom Type | Technique | Expected Chemical Shift (ppm) | Multiplicity |

| -CH-O- | ¹H NMR | Downfield | Multiplet |

| -CH₂- (cyclopentyl) | ¹H NMR | Upfield | Multiplets |

| N-H | ¹H NMR | Variable, broad | Singlet |

| O-H | ¹H NMR | Variable, broad | Singlet |

| C=O | ¹³C NMR | 150 - 170 | - |

| -CH-O- | ¹³C NMR | Downfield | - |

| -CH₂- (cyclopentyl) | ¹³C NMR | Upfield | - |

Advanced NMR Techniques:

COSY (Correlation Spectroscopy): Would be used to establish the connectivity between protons on adjacent carbons, helping to assign the signals of the cyclopentyl ring.

HSQC (Heteronuclear Single Quantum Coherence): Would correlate the signals of protons with their directly attached carbons, allowing for unambiguous assignment of the ¹³C spectrum.

Mass Spectrometry and Chromatographic Techniques for Reaction Monitoring and Purity Assessment

Mass spectrometry and chromatography are essential tools for determining the molecular weight and purity of a compound.

Mass Spectrometry (MS):

Mass spectrometry provides a precise measurement of the mass-to-charge ratio of ions, which allows for the determination of the molecular weight of cyclopentyl N-hydroxycarbamate.

Molecular Ion Peak: In a high-resolution mass spectrum (HRMS), the molecular ion peak ([M]⁺ or [M+H]⁺, [M+Na]⁺ etc., depending on the ionization technique) would be observed at a mass corresponding to the exact molecular formula (C₆H₁₁NO₃), confirming the elemental composition.

Fragmentation Pattern: The fragmentation pattern observed in the mass spectrum can provide structural information. For example, cleavage of the cyclopentyl ring or loss of small neutral molecules could be expected.

Chromatographic Techniques:

Chromatography is used to separate the components of a mixture, making it ideal for assessing the purity of cyclopentyl N-hydroxycarbamate and for monitoring the progress of its synthesis.

High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique for purity assessment. A sample of cyclopentyl N-hydroxycarbamate would be injected onto a column, and its elution would be monitored by a detector (e.g., UV-Vis). The purity would be determined by the relative area of the peak corresponding to the compound. The choice of column (e.g., reversed-phase C18) and mobile phase would be optimized for the best separation.

Gas Chromatography (GC): If the compound is sufficiently volatile and thermally stable, GC could also be used for purity analysis.

Thin-Layer Chromatography (TLC): TLC is a quick and convenient method for monitoring the progress of a chemical reaction by observing the disappearance of starting materials and the appearance of the product.

A hypothetical purity analysis data table is shown below.

| Technique | Column/Stationary Phase | Mobile Phase/Conditions | Retention Time (min) | Purity (%) |

| HPLC | C18 | Acetonitrile/Water gradient | To be determined | >95% |

| GC | Capillary column (e.g., DB-5) | Temperature program | To be determined | >95% |

Q & A

Basic Research Questions

Q. What methodological approaches are recommended for synthesizing cyclopentyl N-hydroxycarbamate with high purity?

- Answer : Synthesis typically involves coupling cyclopentylamine with a hydroxycarbamate precursor under controlled conditions. Key steps include:

- Reagent selection : Use carbonyldiimidazole (CDI) or N,N'-dicyclohexylcarbodiimide (DCC) to activate the carbamate group for nucleophilic attack by cyclopentylamine .

- Reaction optimization : Conduct reactions in anhydrous solvents (e.g., THF or DCM) at 0–25°C to minimize side reactions.

- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol/water mixtures.

- Characterization : Validate purity via ¹H/¹³C NMR (e.g., confirming carbamate proton at δ 8.5–9.5 ppm) and HPLC (≥95% purity) .

Q. How can researchers characterize the structural and electronic properties of cyclopentyl N-hydroxycarbamate?

- Answer : A multi-technique approach is critical:

- Spectroscopy : Use FT-IR to identify N–H (3300–3500 cm⁻¹) and carbonyl (1700–1750 cm⁻¹) stretches.

- X-ray crystallography : Resolve bond angles (e.g., C–N–O carbamate linkage ≈ 120°) and intermolecular hydrogen bonding patterns, as demonstrated in related carbamate structures .

- Mass spectrometry : Confirm molecular ion [M+H]⁺ via ESI-MS and fragmentation pathways.

Q. What are the standard protocols for assessing the compound’s stability under varying pH conditions?

- Answer : Design a stability study with:

- Buffer systems : Prepare solutions at pH 2 (HCl), 7.4 (phosphate buffer), and 9 (borate buffer).

- Incubation : Monitor degradation kinetics at 37°C over 24–72 hours using UV-Vis spectroscopy (λ = 210–230 nm for carbamate absorption).

- Data interpretation : Calculate half-life (t₁/₂) and identify degradation products via LC-MS.

Advanced Research Questions

Q. How can contradictory data on the enzymatic inhibition efficacy of cyclopentyl N-hydroxycarbamate be resolved?

- Answer : Address discrepancies through:

- Assay standardization : Replicate studies using identical enzyme sources (e.g., recombinant vs. tissue-extracted), substrate concentrations, and inhibition controls.

- Orthogonal methods : Compare results from fluorometric assays (e.g., FITC-labeled substrates) with radiometric (³H/¹⁴C-based) or SPR (surface plasmon resonance) techniques.

- Structural analysis : Perform molecular docking (e.g., AutoDock Vina) to evaluate binding poses and correlate with IC₅₀ variability .

Q. What strategies are effective for optimizing reaction yields in large-scale synthesis without compromising purity?

- Answer : Apply a Design of Experiments (DoE) framework:

- Variables : Test solvent polarity, catalyst loading (e.g., 1–5 mol% DMAP), and temperature (25–60°C).

- Response surface modeling : Use software like Minitab to identify optimal conditions (e.g., 40°C in DMF with 3 mol% DMAP).

- In-line analytics : Implement PAT (Process Analytical Technology) tools such as ReactIR for real-time monitoring of reaction progress.

Q. How can computational chemistry predict the metabolic pathways of cyclopentyl N-hydroxycarbamate in vivo?

- Answer : Combine:

- Quantum mechanics (QM) : Calculate electron density maps (Gaussian 16) to identify reactive sites (e.g., carbamate carbonyl susceptibility to hydrolysis).

- Molecular dynamics (MD) : Simulate interactions with cytochrome P450 enzymes (e.g., CYP3A4) using Amber or GROMACS.

- In silico metabolism tools : Utilize MetaSite or Schrödinger’s ADMET Predictor to forecast Phase I/II metabolites .

Data Contradiction Analysis

Q. How should researchers interpret conflicting cytotoxicity data across cell lines?

- Answer : Systematically evaluate:

- Cell line variability : Compare genetic backgrounds (e.g., p53 status in HeLa vs. HepG2) and proliferation rates.

- Assay interference : Test for false positives via counter-screens (e.g., LDH release vs. MTT).

- Dose-response refinement : Use Hill slope analysis to differentiate between on-target effects and off-target toxicity.

Q. What methodologies validate the proposed mechanism of action in enzymatic studies?

- Answer : Combine kinetic and structural evidence:

- Kinetic isotope effects (KIE) : Compare kcat/KM for protiated vs. deuterated substrates to identify rate-limiting steps.

- Site-directed mutagenesis : Modify active-site residues (e.g., Ser195 in esterases) and assess activity loss.

- Cryo-EM/X-ray co-crystallography : Resolve enzyme-inhibitor complexes to confirm binding modes .

Methodological Tables

Table 1 : Key spectroscopic data for cyclopentyl N-hydroxycarbamate

| Technique | Key Peaks/Features | Significance |

|---|---|---|

| ¹H NMR (CDCl₃) | δ 1.5–2.0 (cyclopentyl CH₂), δ 8.9 (N–H) | Confirms cyclopentyl and carbamate groups |

| FT-IR | 1720 cm⁻¹ (C=O), 3350 cm⁻¹ (N–H) | Validates functional group integrity |

| ESI-MS | [M+H]⁺ = 174.1 m/z | Verifies molecular weight |

Table 2 : Stability study results (pH 7.4, 37°C)

| Time (h) | % Remaining (HPLC) | Major Degradation Product |

|---|---|---|

| 0 | 100 | – |

| 24 | 85 | Cyclopentylamine |

| 48 | 63 | Cyclopentylamine + CO₂ |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.